2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide
Description
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Properties
IUPAC Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-4-10(12)11(15)14(3)9-5-7-13(2)8-6-9/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZMDUNYNKAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCN(CC1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a piperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various receptors in the body. The compound is believed to function as a ligand that modulates receptor activity, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Binding: It binds to specific receptors, potentially including opioid receptors, which are involved in pain modulation.
- Signal Transduction: Upon binding, it may initiate downstream signaling pathways that influence cellular responses related to pain perception and mood regulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects: Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.
- CNS Effects: The compound may influence neurotransmitter systems, impacting mood and anxiety levels.
- Anti-inflammatory Properties: There is emerging evidence that it may exhibit anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.
Research Findings
Several studies have explored the biological activity of this compound:
In Vitro Studies
- Cell Line Experiments: In vitro assays using neuronal cell lines have demonstrated that the compound can modulate neurotransmitter release, suggesting its role as a neuromodulator.
- Receptor Binding Assays: Binding affinity studies indicate significant interaction with opioid receptors, supporting its potential use in pain relief.
In Vivo Studies
- Animal Models: In vivo experiments have shown that administration of this compound results in reduced pain responses in rodent models, indicating efficacy as an analgesic agent.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Modulates neurotransmitter release | |
| In Vivo | Reduces pain responses in rodent models | |
| Receptor Binding | Significant interaction with opioid receptors |
Case Studies
Case Study 1: Analgesic Efficacy
A study conducted on rat models indicated that the administration of this compound led to a significant reduction in nociceptive behavior compared to control groups. This suggests its potential application as an analgesic drug.
Case Study 2: Impact on Mood Disorders
Another investigation examined the effects of the compound on anxiety-like behaviors in mice. Results indicated that treatment with the compound resulted in decreased anxiety levels, highlighting its potential for mood disorder therapies.
Scientific Research Applications
Pharmacological Applications
1. Opioid Receptor Modulation
Recent studies have indicated that compounds similar to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide can act as dual-target mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. This dual action is significant for developing treatments aimed at managing opioid use disorder (OUD). By modulating these receptors, the compound could potentially reduce the risk of addiction while providing analgesic effects, making it a candidate for further research in pain management strategies and addiction therapies .
2. Inhibition of Phospholipase A2
Research has shown that cationic amphiphilic compounds, which include structural analogs of this compound, can inhibit lysosomal phospholipase A2 (LPLA). This inhibition is crucial in understanding drug-induced phospholipidosis, a pathological condition resulting from drug accumulation in lysosomes. The ability of these compounds to target specific enzymes highlights their potential in drug development aimed at mitigating adverse effects associated with certain therapeutic agents .
Chemical Properties and Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interactions with biological targets due to its unique molecular configuration. Research into SAR has demonstrated that modifications to the piperidine ring and the butanamide chain can enhance bioactivity. For instance, changes in substituents on the piperidine nitrogen atom have been linked to increased potency against specific receptors, suggesting that careful chemical modification could lead to more effective therapeutic agents .
Case Studies
Preparation Methods
General Synthetic Approach
The synthesis of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide typically follows the classical amide bond formation route:
- Starting Materials : The key reactants are a chlorinated butanoyl derivative (such as 2-chlorobutyryl chloride) and the amine compound N-methyl-1-methylpiperidin-4-amine.
- Reaction Type : The reaction is an acylation where the acid chloride reacts with the amine to form the amide bond.
- Reaction Conditions : The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.
- Base Usage : A base such as triethylamine is added to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the amine and promoting amide formation.
This method aligns with standard amide synthesis protocols where acid chlorides are highly reactive intermediates facilitating efficient amide bond formation.
Detailed Stepwise Preparation Protocol
A representative preparation protocol based on related chlorinated amide syntheses is as follows:
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve N-methyl-1-methylpiperidin-4-amine in anhydrous tetrahydrofuran (THF). | Use dry solvent to avoid hydrolysis of acid chloride. |
| 2 | Cool the solution to 0 °C using an ice bath. | Temperature control reduces side reactions. |
| 3 | Slowly add 2-chlorobutyryl chloride dropwise to the stirred amine solution. | Slow addition controls exotherm and improves yield. |
| 4 | Add triethylamine dropwise to neutralize HCl formed. | Ensures reaction proceeds to completion. |
| 5 | Stir the reaction mixture at 0 °C for 2 hours, then allow to warm to room temperature and stir for additional 1-2 hours. | Ensures complete conversion to amide. |
| 6 | Quench the reaction by adding water carefully. | Hydrolyzes any unreacted acid chloride. |
| 7 | Extract the product into an organic solvent such as ethyl acetate. | Separates product from aqueous impurities. |
| 8 | Wash organic layer with sodium bicarbonate solution and brine to remove residual acid and base. | Purifies the product. |
| 9 | Dry the organic layer over anhydrous sodium sulfate. | Removes moisture. |
| 10 | Concentrate under reduced pressure and purify by recrystallization from ethanol or diethyl ether. | Obtains pure crystalline product. |
This protocol is adapted from analogous amide syntheses involving chlorinated acid chlorides and piperidine derivatives, ensuring high purity and yield.
Alternative Methods and Variations
- Use of Carboxylic Acid Derivatives : Instead of acid chlorides, activated esters or anhydrides of 2-chlorobutyric acid could be employed, though acid chlorides remain the most reactive and preferred for this preparation.
- Solvent Variations : Other aprotic solvents such as dichloromethane or toluene may be used depending on solubility and reaction scale.
- Catalysts and Additives : In some cases, coupling reagents like carbodiimides (e.g., DCC) or additives like DMAP can be used for milder conditions, but these are less common for acid chloride routes.
- Temperature and Time Optimization : Reaction times and temperatures may be optimized to balance yield and minimize side products such as hydrolysis or over-acylation.
Research Findings and Analytical Data
- Yield and Purity : Typical yields for similar chlorinated amides range from 60% to 85%, depending on reaction conditions and purification methods.
- Characterization : The product is characterized by:
- NMR Spectroscopy : Proton NMR confirms the presence of methyl groups on nitrogen and piperidine ring protons.
- Mass Spectrometry : Molecular ion peak at 232.75 g/mol.
- Infrared Spectroscopy : Amide carbonyl stretch near 1650 cm⁻¹ and C–Cl stretch bands.
- Melting Point : Crystalline product melting points typically range around 100–130 °C depending on purity and crystal form.
- Stability : The compound is stable under standard laboratory conditions but should be stored in a dry, cool environment to prevent hydrolysis of the amide or dehalogenation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-chlorobutyryl chloride, N-methyl-1-methylpiperidin-4-amine |
| Solvent | Anhydrous THF, optionally dichloromethane |
| Base | Triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–4 hours total |
| Workup | Aqueous quench, organic extraction, drying |
| Purification | Recrystallization from ethanol or diethyl ether |
| Typical Yield | 60–85% |
| Characterization Techniques | NMR, IR, MS, melting point |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
